An In-depth Technical Guide on the Synthesis of 4-cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol
An In-depth Technical Guide on the Synthesis of 4-cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway for 4-cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound with significant potential in medicinal chemistry. The 1,2,4-triazole scaffold is a well-established pharmacophore found in a variety of therapeutic agents, and the introduction of a thiol group offers a versatile handle for further chemical modification. This document outlines the theoretical and practical aspects of the synthesis, commencing with the preparation of key starting materials, proceeding through the formation of a crucial thiosemicarbazide intermediate, and culminating in the cyclization to the target triazole. The guide is intended to provide researchers and drug development professionals with the necessary details to successfully synthesize and characterize this promising molecule.
Introduction: The Significance of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols
The 1,2,4-triazole ring system is a cornerstone in the development of a wide array of pharmaceuticals, exhibiting a broad spectrum of biological activities including antimicrobial, antifungal, anticonvulsant, and anti-inflammatory properties.[1] The incorporation of a thiol group at the 3-position of the triazole ring not only often enhances these biological activities but also provides a nucleophilic center for the synthesis of more complex derivatives.[1] The substituents at the N-4 and C-5 positions play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of these compounds. The cyclopentyl group at the N-4 position can enhance lipophilicity, potentially improving membrane permeability, while the methyl group at the C-5 position can influence the molecule's interaction with biological targets.
This guide will detail a well-established and reliable two-step synthetic approach to 4-cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol, which involves the initial formation of an N-acylthiosemicarbazide intermediate followed by a base-catalyzed intramolecular cyclization.
Overall Synthetic Strategy
The synthesis of 4-cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol is predicated on a logical and efficient two-step sequence. The first step involves the nucleophilic addition of the terminal nitrogen of acetic acid hydrazide to the electrophilic carbon of cyclopentyl isothiocyanate, yielding the intermediate, 1-acetyl-4-cyclopentylthiosemicarbazide. The subsequent and final step is a base-catalyzed intramolecular dehydrative cyclization of this intermediate to afford the desired 4,5-disubstituted-4H-1,2,4-triazole-3-thiol.[2][3]
Caption: Overall synthetic workflow for 4-cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol.
Synthesis of Starting Materials
The successful synthesis of the target molecule relies on the availability of high-purity starting materials. While acetic acid hydrazide is commercially available, its synthesis from readily available precursors is straightforward. Cyclopentyl isothiocyanate is less common and is typically prepared from cyclopentylamine.
Synthesis of Acetic Acid Hydrazide
Acetic acid hydrazide is prepared by the direct reaction of acetic acid with hydrazine hydrate.[4]
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add acetic acid (1.0 eq).
-
Slowly add hydrazine hydrate (1.0 - 1.2 eq) to the acetic acid with continuous stirring. An exothermic reaction may be observed.
-
Once the addition is complete, heat the reaction mixture to reflux for 4-6 hours.
-
After reflux, allow the mixture to cool to room temperature.
-
The product can be isolated by distillation under reduced pressure to remove excess water and unreacted starting materials.
Synthesis of Cyclopentyl Isothiocyanate
Cyclopentyl isothiocyanate can be synthesized from cyclopentylamine and carbon disulfide. A general and effective method involves the in-situ formation of a dithiocarbamate salt, which is then decomposed to the isothiocyanate.[5]
Experimental Protocol:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve cyclopentylamine (1.0 eq) and triethylamine (1.1 eq) in a suitable solvent such as dichloromethane or toluene.
-
Cool the mixture in an ice-water bath to 0-5 °C.
-
Slowly add carbon disulfide (1.1 eq) dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
To the resulting dithiocarbamate salt solution, add a desulfurizing agent. A common and effective reagent is tosyl chloride (1.1 eq).[5] Add the tosyl chloride portion-wise while monitoring the reaction temperature.
-
Stir the reaction mixture at room temperature for an additional 2-4 hours or until the reaction is complete (monitored by TLC).
-
Upon completion, the reaction mixture is washed sequentially with water, dilute hydrochloric acid, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude cyclopentyl isothiocyanate can be purified by vacuum distillation.
Safety Note: Cyclopentyl isothiocyanate is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation. It is also a lachrymator.[3] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Core Synthesis of 4-cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol
Step 1: Synthesis of 1-Acetyl-4-cyclopentylthiosemicarbazide (Intermediate)
This step involves the nucleophilic addition of acetic acid hydrazide to cyclopentyl isothiocyanate.[6]
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetic acid hydrazide (1.0 eq) in a suitable solvent such as absolute ethanol.
-
To this solution, add cyclopentyl isothiocyanate (1.0 eq) in one portion.
-
Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The solid is washed with cold ethanol and dried to yield the 1-acetyl-4-cyclopentylthiosemicarbazide intermediate. Further purification can be achieved by recrystallization from ethanol.
Step 2: Synthesis of 4-cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol (Final Product)
The final step is the base-catalyzed intramolecular dehydrative cyclization of the thiosemicarbazide intermediate.[3]
Experimental Protocol:
-
In a round-bottom flask, suspend 1-acetyl-4-cyclopentylthiosemicarbazide (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 2N NaOH).
-
Heat the mixture under reflux for 4-6 hours. During this time, the cyclization occurs with the elimination of a water molecule.
-
After the reflux period, cool the reaction mixture to room temperature.
-
Carefully acidify the solution with dilute hydrochloric acid (e.g., 2N HCl) to a pH of approximately 5-6. This will precipitate the product.
-
Collect the precipitated solid by filtration.
-
Wash the solid thoroughly with cold water to remove any inorganic salts.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield pure 4-cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol.
Reaction Mechanism
The formation of the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol proceeds through a well-defined mechanism.
Caption: Proposed reaction mechanism for the synthesis.
In the first step, the terminal nitrogen of the acetic acid hydrazide acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate group of cyclopentyl isothiocyanate. This is followed by proton transfer to yield the 1-acetyl-4-cyclopentylthiosemicarbazide intermediate.
The second step, the base-catalyzed cyclization, is initiated by the deprotonation of one of the amide nitrogens by the base. The resulting anion then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the acetyl group. The tetrahedral intermediate formed then eliminates a molecule of water to form the triazole ring. The final product can exist in tautomeric thiol and thione forms.
Characterization and Data
| Parameter | Value |
| Molecular Formula | C₈H₁₃N₃S |
| Molecular Weight | 183.28 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Expected to be in the range of 150-200 °C |
Predicted Spectroscopic Data:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 13.0-14.0 (s, 1H, SH/NH - thione tautomer)
-
δ 4.5-4.8 (m, 1H, CH-cyclopentyl)
-
δ 2.2-2.4 (s, 3H, CH₃)
-
δ 1.5-2.0 (m, 8H, CH₂-cyclopentyl)
-
-
¹³C NMR (DMSO-d₆, 100 MHz):
-
δ ~165 (C=S - thione tautomer)
-
δ ~150 (C5 of triazole)
-
δ ~55 (CH-cyclopentyl)
-
δ ~30 (CH₂-cyclopentyl)
-
δ ~25 (CH₂-cyclopentyl)
-
δ ~12 (CH₃)
-
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹):
-
3100-3000 (N-H stretching)
-
2950-2850 (C-H stretching, aliphatic)
-
~2550 (S-H stretching, weak, indicative of thiol tautomer)
-
~1600 (C=N stretching)
-
~1300 (C=S stretching)
-
-
Mass Spectrometry (MS):
-
Expected [M+H]⁺ at m/z 184.08
-
Conclusion
This technical guide has detailed a comprehensive and practical synthetic route for 4-cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol. By following the outlined procedures for the synthesis of the necessary starting materials and the subsequent two-step reaction sequence, researchers can reliably obtain this valuable heterocyclic compound. The provided mechanistic insights and predicted characterization data will further aid in the successful execution and verification of the synthesis. The versatility of the thiol group in the final product opens up numerous possibilities for the development of novel derivatives with potentially enhanced biological activities, making this a significant starting point for further research in medicinal and materials chemistry.
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DCC is one of a variety of reagents which, in combination with DMSO under the mild conditions, effect the oxidation of alcohols to carbonyl compounds. Nomination Background: Dicyclohexylcarbodiimide (CASRN: 538-75-0). National Toxicology Program. Available at: [Link]
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Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. MDPI. Available at: [Link]
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Synthesis was performed in a “one-pot”, two-step procedure, in the presence of organic base (Et3N, DBU or NMM), and carbon disulfide via dithiocarbamates. Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. MDPI. Available at: [Link]
-
Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH. Available at: [Link]
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The most useful method of preparation has been the reaction of methylamine with carbon disulfide to form methyldithiocarbamic acid which is decomposed by steam distillation of the lead salt. Isothiocyanic acid, methyl ester - Organic Syntheses Procedure. Available at: [Link]
-
Ring closure of arylthiosemicarbazides in an alkaline medium is a well known method for the synthesis of 1,2,4-triazoles. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI. Available at: [Link]
-
In this study appropriate hydrazide compounds, furan-2-carboxylic acid hydrazide (1) and phenylacetic acid hydrazide (2) were converted into 1,4‑substituted thiosemicarbazides. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - ResearchGate. Available at: [Link]
-
Cyclizing 275 in an alkaline media generates 4-ethyl-5-(p-tolyloxymethyl)-4H-1, 2, 4-triazole-3-thiol. Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives INDUS JOURNAL OF BIOSCIENCE RESEARCH. Available at: [Link]
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-
The crude triazole was then suspended in 2.0 mL NH4OH (25%) and stirred vigorously for 1 hour to remove any metals coordinated to the product. 1H and 13C NMR Data for triazole 1 - The Royal Society of Chemistry. Available at: [Link]
-
In this work, various compounds including ring 1,3,4-oxadiazole, 1,3,4- thiadiazole, 1,2,4-triazol were synthesized by cyclization of correspond- ing 1,4-disubstituted thiosemicarbazides. Organic CHEMISTRY - TSI Journals. Available at: [Link]
-
A new synthesis of aryl isothiocyanates in which the aryl nitrogen moiety ultimately comes from an arylhydrazine is described. A new synthesis of aryl isothiocyanates: carbon disulfide as a dipolarophile. The reaction of (4,5,6,7-tetrahydro-2H-1,2,3-benzotriazolium-1-yl)arylaminide 1,3-dipoles with carbon disulfide: synthesis, kinetics, mechanism. Azolium 1,3-dipoles. Available at: [Link]
-
Then the basic nucleus 4-amino-5-phenyl-1-4H-1,2,4-triazole-3-thiol was prepared by cyclization of potassium salt with hydrazine hydrate. Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives - Istanbul University Press. Available at: [Link]
-
Thirty-three alkyl and aryl isothiocyanates, as well as isothiocyanate derivatives from esters of coded amino acids and from esters of unnatural amino acids, were synthesized. Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Available at: [Link]
-
This study details the production, characterization, and assessment of Ni (II), Co (II), Cd (II), Cr (II), and Zn (II) complexes with 4-amino- 5-(phenyl)-4H-1,2,4-triazole-3-thiol. Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo. Available at: [Link]
-
In peptide synthesis, hydrazides are important intermediates for the azide coupling method. Acylation of Hydrazides with Acetic Acid and Formic Acid. Available at: [Link]
-
Isothiocyanates can be prepared by various procedures, the choice of which would depend on the target molecule. synthesis of isothiocyanates. Available at: [Link]
-
In this work, we developed a method for the synthesis. of diphenylphosphinylformic acid hydrazide 4 and. studied its reaction with isocyanates in order to obtain. the corresponding thiosemicarbazides with subsequent. cyclization into triazolethiones. (PDF) Reaction of Diphenylphosphinal Formic Acid Hydrazide with Isothiocyanates. Available at: [Link]
-
4-Methyl-4H-1,2,4-triazole-3-thiol - Optional[FTIR] - Spectrum - SpectraBase. Available at: [Link]
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